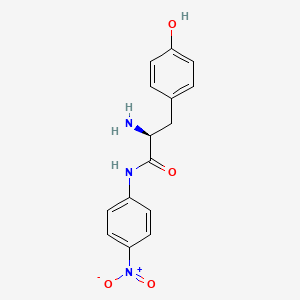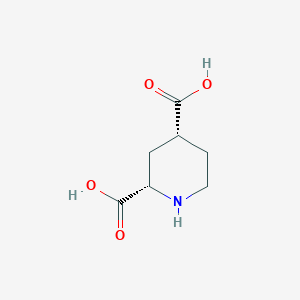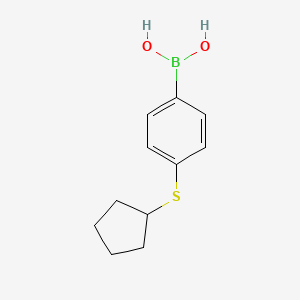
4-(Cyclopentylsulfanyl)phenylboronsäure
Übersicht
Beschreibung
Phenylboronic acids are increasingly utilized in diverse areas of research . They are often termed ‘boronolectins,’ and are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications .
Synthesis Analysis
Phenylboronic acids can be used as building blocks and synthetic intermediates . They are often used in Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborate) and halide or triflate under basic conditions .
Molecular Structure Analysis
Phenylboronic acids readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .
Chemical Reactions Analysis
Phenylboronic acids are commonly used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Physical And Chemical Properties Analysis
Phenylboronic acids have unique properties that make them useful in a variety of applications. For example, they can form covalent bonds with the cis-diol groups of lipopolysaccharide or teichoic acid on the bacterial surface, which highly promotes the interaction between phenylboronic acid-functionalized nanoparticles and bacteria, resulting in a very strong enhancement of their antibacterial action .
Wissenschaftliche Forschungsanwendungen
Anreicherung von Molekülen, die cis-Diole enthalten
Phenylboronsäuren (PBAs) sind bekannt für ihre Fähigkeit, Moleküle, die cis-Diole enthalten, durch eine reversible kovalente Reaktion selektiv zu erkennen. Dieses Merkmal wird bei der Anreicherung von Biomolekülen wie Nukleosiden, Katecholen, Sacchariden und Glykoproteinen genutzt, die für die Verbesserung der Detektions-Empfindlichkeit und -Genauigkeit in verschiedenen analytischen Methoden unerlässlich sind .
Boronsäure-Affinitätsmaterialien (BAMs) für Trennung und Sensorik
BAMs, zu denen PBA-funktionalisierte Polymere gehören, gewinnen aufgrund ihrer Anwendungen in der Trennung, Sensorik, Bildgebung, Diagnostik und Arzneimittelfreisetzung an Bedeutung. Die Selektivität dieser Materialien ist entscheidend, und die Verwendung von 4-(Cyclopentylsulfanyl)phenylboronsäure kann dazu beitragen, eine hohe Selektivität zu erreichen, insbesondere wenn sie mit geeigneten Vernetzungsmitteln und Lösungsmitteln synthetisiert wird .
Entwicklung von pH-responsiven Materialien
Die pH-abhängige Aufnahme-/Freisetzungs-Funktion von PBA ermöglicht die Entwicklung von pH-responsiven Materialien. Diese Materialien haben breite Anwendungen bei der Herstellung von Systemen, die auf pH-Änderungen reagieren können, was besonders nützlich für Arzneimittelfreisetzungssysteme ist, bei denen die Freisetzung des Arzneimittels durch den pH-Wert der Zielumgebung gesteuert werden kann .
Synthese von hydrophilen BAMs
Hydrophile BAMs sind so konzipiert, dass sie unspezifische Adsorption vermeiden, was ein häufiges Problem bei anderen Arten von BAMs ist. Die Verwendung von hydrophilen PBA-Monomeren, wie z. B. This compound, kann zu einer besseren Selektivität gegenüber cis-Diolen in wässrigen Lösungen führen, was sie für verschiedene biologische und umwelttechnische Anwendungen geeignet macht .
Magnetische Nanopartikel für Boden-Enzym-Assays
Phenylboronsäure-funktionalisierte magnetische Nanopartikel wurden für die schnelle Aufnahme von Boden-Enzymen synthetisiert. Dies ist von Bedeutung für empfindliche Boden-Enzym-Assays, die für das Verständnis der Bodenfruchtbarkeit und der Pflanze-Mikrobiom-Wechselwirkungen entscheidend sind. Die Verwendung von this compound im Funktionalisierungsprozess kann die Aufnahmekapazität dieser Nanopartikel verbessern .
Protein-Fang-Assays
Funktionalisierte magnetische Nanopartikel mit PBA, einschließlich this compound, zeigen im Vergleich zu nicht-funktionalisierten eine höhere Protein-Fangkapazität. Diese Eigenschaft ist vorteilhaft für die Entwicklung von Assays, die die Anreicherung und Analyse spezifischer Proteine aus komplexen Gemischen erfordern .
Fluoreszierende BAM-Nanopartikel für die Bildgebung
Die Synthese von fluoreszierenden BAM-Nanopartikeln unter Verwendung von PBA kann für die Bildgebung eingesetzt werden. Diese Nanopartikel können selektiv an cis-Diol-haltige Moleküle binden, was eine gezielte Bildgebung in biologischen Systemen ermöglicht. Die einzigartige Struktur von this compound könnte möglicherweise die Bildgebungsfunktionen dieser Nanopartikel verbessern .
Chemische Synthese und Materialwissenschaft
This compound wird auch in der chemischen Synthese und in der Materialwissenschaftlichen Forschung eingesetzt. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für die Synthese verschiedener Materialien und Chemikalien, was zu Fortschritten in diesen Bereichen beiträgt .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(Cyclopentylsulfanyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-(Cyclopentylsulfanyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-(Cyclopentylsulfanyl)phenylboronic acid is the SM cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is used in the sm coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The molecular and cellular effects of 4-(Cyclopentylsulfanyl)phenylboronic acid’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action, efficacy, and stability of 4-(Cyclopentylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound is used, is known to be environmentally benign . .
Biochemische Analyse
Biochemical Properties
4-(Cyclopentylsulfanyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing serine or threonine residues. The boronic acid group in 4-(Cyclopentylsulfanyl)phenylboronic acid forms reversible covalent bonds with the hydroxyl groups of these residues, leading to enzyme inhibition. Additionally, this compound can interact with proteins that have exposed cysteine residues, forming thioether bonds through the cyclopentylsulfanyl group. These interactions can modulate the activity of enzymes and proteins, making 4-(Cyclopentylsulfanyl)phenylboronic acid a valuable tool for studying enzyme mechanisms and protein functions .
Cellular Effects
4-(Cyclopentylsulfanyl)phenylboronic acid has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by inhibiting enzymes involved in phosphorylation and dephosphorylation reactions. By modulating the activity of these enzymes, 4-(Cyclopentylsulfanyl)phenylboronic acid can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways, leading to cell death. Additionally, 4-(Cyclopentylsulfanyl)phenylboronic acid has been observed to affect cellular metabolism by inhibiting enzymes involved in glycolysis and the citric acid cycle, thereby reducing the energy production in cells .
Molecular Mechanism
The molecular mechanism of action of 4-(Cyclopentylsulfanyl)phenylboronic acid involves its ability to form covalent bonds with specific biomolecules. The boronic acid group in this compound can form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction is particularly important in the context of proteases and kinases, where the inhibition of these enzymes can have significant effects on cellular processes. Additionally, the cyclopentylsulfanyl group in 4-(Cyclopentylsulfanyl)phenylboronic acid can form thioether bonds with cysteine residues in proteins, further modulating their activity. These interactions can lead to changes in gene expression and cellular metabolism, making 4-(Cyclopentylsulfanyl)phenylboronic acid a valuable tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Cyclopentylsulfanyl)phenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under refrigerated conditions, but it can degrade over time when exposed to light and heat. Studies have shown that the long-term effects of 4-(Cyclopentylsulfanyl)phenylboronic acid on cellular function can vary depending on the duration of exposure. In in vitro studies, prolonged exposure to this compound has been observed to cause sustained inhibition of enzyme activity and disruption of cellular processes. In in vivo studies, the long-term effects of 4-(Cyclopentylsulfanyl)phenylboronic acid on cellular function have been shown to include changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 4-(Cyclopentylsulfanyl)phenylboronic acid in animal models can vary with different dosages. At low doses, this compound has been observed to inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At high doses, 4-(Cyclopentylsulfanyl)phenylboronic acid can cause toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced. These findings highlight the importance of careful dosage optimization in animal studies to minimize adverse effects while maximizing the biochemical benefits of 4-(Cyclopentylsulfanyl)phenylboronic acid .
Metabolic Pathways
4-(Cyclopentylsulfanyl)phenylboronic acid is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein interactions. This compound can interact with enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, 4-(Cyclopentylsulfanyl)phenylboronic acid can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways. The interactions of this compound with specific enzymes and cofactors can lead to changes in the overall metabolic profile of cells, making it a valuable tool for studying metabolic pathways in biochemical research .
Transport and Distribution
The transport and distribution of 4-(Cyclopentylsulfanyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Additionally, 4-(Cyclopentylsulfanyl)phenylboronic acid can bind to proteins in the cytoplasm and nucleus, affecting its localization and accumulation. Studies have shown that the distribution of this compound within cells can vary depending on the presence of specific transporters and binding proteins, highlighting the importance of these interactions in determining the cellular effects of 4-(Cyclopentylsulfanyl)phenylboronic acid .
Subcellular Localization
The subcellular localization of 4-(Cyclopentylsulfanyl)phenylboronic acid is influenced by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells through the presence of targeting signals in its structure. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of 4-(Cyclopentylsulfanyl)phenylboronic acid. Studies have shown that this compound can localize to the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes. The subcellular localization of 4-(Cyclopentylsulfanyl)phenylboronic acid is an important factor in determining its biochemical properties and cellular effects .
Eigenschaften
IUPAC Name |
(4-cyclopentylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVIXXGONOTAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629657 | |
| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107580-37-9 | |
| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



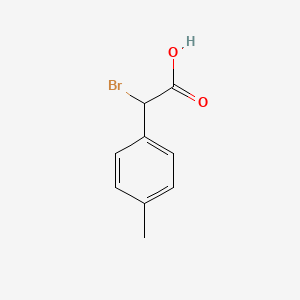
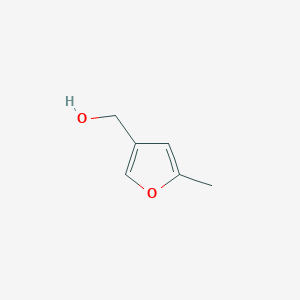
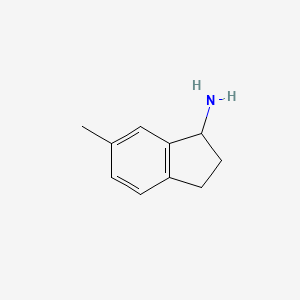
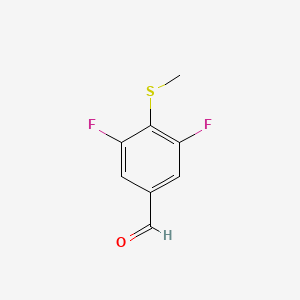
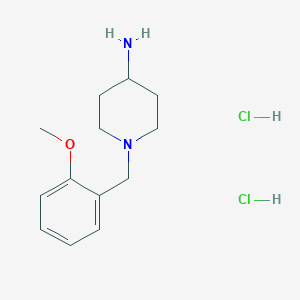

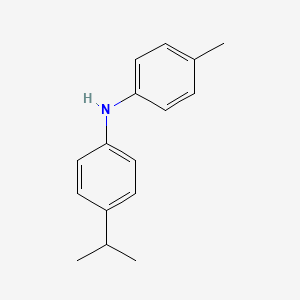


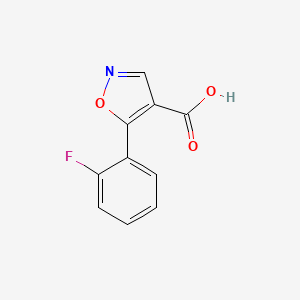
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)

